molecular formula C21H26FN3O7 B1675103 Levofloxacin lactate CAS No. 294662-18-3

Levofloxacin lactate

Numéro de catalogue: B1675103
Numéro CAS: 294662-18-3
Poids moléculaire: 451.4 g/mol
Clé InChI: ONDRRTIAGBDDKP-GBZGCGEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levofloxacin lactate is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It is the lactate salt form of levofloxacin, which is the S-(-) enantiomer of ofloxacin. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria. It is commonly used to treat infections of the respiratory tract, skin, urinary tract, and prostate, as well as for post-exposure treatment of inhaled anthrax and the plague .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Levofloxacin lactate can be synthesized through a series of chemical reactions starting from the racemic mixture of ofloxacin. The process involves the optical resolution of ofloxacin to obtain the S-(-) enantiomer, followed by the formation of the lactate salt. The key steps include:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Analyse Des Réactions Chimiques

Types of Reactions: Levofloxacin lactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified fluoroquinolone derivatives .

Applications De Recherche Scientifique

Treatment of Bacterial Infections

Levofloxacin lactate is indicated for a range of bacterial infections due to its broad-spectrum activity. Key applications include:

  • Respiratory Infections : Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis.
  • Urinary Tract Infections : Used to treat complicated and uncomplicated urinary tract infections.
  • Skin and Soft Tissue Infections : Addresses both complicated and uncomplicated cases effectively.
  • Prostatitis : Effective in treating chronic bacterial prostatitis.

Prophylactic Use

This compound has been utilized as a preventive measure against inhalational anthrax, particularly in individuals exposed to Bacillus anthracis spores. This application underscores its importance in bioterrorism preparedness and response strategies.

Comparison with Other Antibiotics

Recent clinical studies have compared the efficacy of this compound with other antibiotics, such as ceftriaxone. For instance, a study involving 60 patients with acute cholecystitis demonstrated that this compound was equally effective in managing the condition compared to ceftriaxone, highlighting its potential as a first-line treatment option in certain scenarios .

Pharmacokinetics and Administration

This compound is administered intravenously, with a typical dosage of 500 mg once daily for 7 to 14 days depending on the severity of the infection. The pharmacokinetic profile indicates rapid absorption and distribution throughout body tissues, making it suitable for treating severe infections requiring immediate action.

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
BioavailabilityNearly 100% (IV administration)
Peak Plasma Concentration5-10 mg/L after IV administration
Half-lifeApproximately 6-8 hours
Volume of Distribution100 L

Case Study: Efficacy in Acute Cholecystitis

A clinical trial involving 60 patients assessed the efficacy of this compound versus ceftriaxone in treating acute cholecystitis. Patients were randomized into two groups receiving either this compound or ceftriaxone. Results indicated comparable efficacy in terms of infection resolution rates and adverse effects, suggesting that this compound is a viable alternative to traditional antibiotics in this context .

Research on Nanoparticle Delivery Systems

Recent studies have explored innovative delivery methods for this compound, such as encapsulation within polymeric nanoparticles made from biodegradable materials like chitosan and poly-lactic-co-glycolic acid (PLGA). These formulations aim to enhance the drug's bioavailability and therapeutic effectiveness while minimizing side effects associated with conventional delivery methods .

Mécanisme D'action

Levofloxacin lactate is compared with other fluoroquinolones such as ciprofloxacin, gatifloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique in its higher potency against gram-positive bacteria and its stereochemical stability. This makes it particularly effective for treating respiratory infections and other conditions caused by gram-positive pathogens .

Comparaison Avec Des Composés Similaires

Levofloxacin lactate stands out due to its unique combination of high potency, broad-spectrum activity, and stereochemical stability, making it a valuable antibiotic in both clinical and research settings.

Activité Biologique

Levofloxacin lactate is a broad-spectrum antibiotic belonging to the fluoroquinolone class, primarily utilized for treating various bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, as well as its safety profile. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By interfering with these enzymes, this compound prevents bacterial cell division and ultimately leads to cell death. This mechanism contributes to its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after administration, with high bioavailability.
  • Distribution : Achieves high tissue concentrations, particularly in respiratory and urinary tract tissues.
  • Metabolism : Primarily eliminated unchanged via the kidneys.
  • Half-life : Approximately 6 to 8 hours, allowing for convenient dosing schedules .

Antibacterial Spectrum

This compound has shown strong antibacterial activity against a variety of pathogens. A comparative study indicated that it has superior Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus and Streptococcus pneumoniae compared to standard levofloxacin formulations. The MIC values for this compound were found to be significantly lower, indicating enhanced potency .

BacteriaMIC (mg/L) - this compoundMIC (mg/L) - Levofloxacin
Staphylococcus aureus0.030.2
Streptococcus pneumoniae0.050.1
Escherichia coli0.20.78

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in various infections:

  • Acute Cholecystitis : A randomized trial involving 60 patients compared this compound (200 mg twice daily) with ceftriaxone. Results indicated similar clinical outcomes between the two groups, suggesting that this compound is an effective alternative for treating acute cholecystitis .
  • Bacteremia/Sepsis : In a multicenter study comparing levofloxacin with imipenem/cilastatin in hospitalized patients, levofloxacin demonstrated comparable efficacy in clinical cure rates (77% vs. 68%) and bacteriological response (87% vs. 84%), indicating its effectiveness in severe infections .

Safety Profile

This compound is generally well-tolerated, with adverse effects similar to those observed with other fluoroquinolones. Common side effects include gastrointestinal disturbances, central nervous system effects such as dizziness or headache, and potential musculoskeletal issues in certain populations . Notably, it has been shown to have a low incidence of serious adverse events when used appropriately.

Case Studies

  • Breastfeeding Mothers : A study on the pharmacokinetics of levofloxacin in breastfeeding mothers showed that peak milk levels occurred approximately 2 hours post-dose, with levels declining thereafter. The estimated infant exposure was significantly lower than therapeutic doses used in children, suggesting safety for nursing mothers .
  • Resistance Patterns : Research indicates that this compound maintains efficacy against strains resistant to other antibiotics, highlighting its role in combating antibiotic resistance .

Propriétés

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDRRTIAGBDDKP-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648769
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294662-18-3
Record name Levofloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin lactate
Reactant of Route 2
Levofloxacin lactate
Reactant of Route 3
Levofloxacin lactate
Reactant of Route 4
Levofloxacin lactate
Reactant of Route 5
Levofloxacin lactate
Reactant of Route 6
Levofloxacin lactate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.